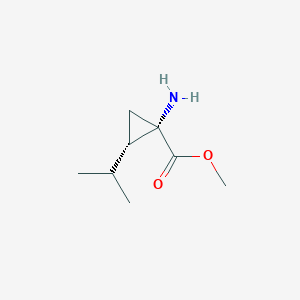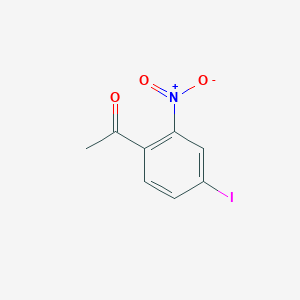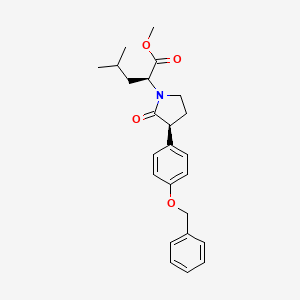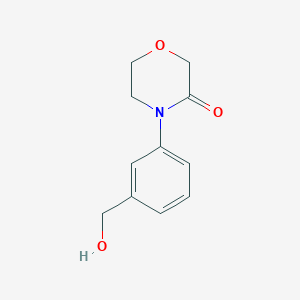![molecular formula C10H18N2S B15242354 N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrahydropyridine ring, which is a common motif in many biologically active molecules, and a thietan-3-amine group, which adds to its chemical diversity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1,2,3,6-tetrahydropyridine and thietan-3-amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) are commonly used.
Catalysts and Reagents: Palladium catalysts are often employed in the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors could also be used to optimize the synthesis process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce more saturated amine derivatives.
Aplicaciones Científicas De Investigación
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of tetrahydropyridine derivatives on biological systems.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine involves its interaction with specific molecular targets. The tetrahydropyridine ring can interact with neurotransmitter receptors, while the thietan-3-amine group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide: A selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain.
Uniqueness
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine is unique due to its combination of a tetrahydropyridine ring and a thietan-3-amine group. This combination allows it to interact with a diverse range of molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H18N2S |
|---|---|
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H18N2S/c1-12-4-2-9(3-5-12)6-11-10-7-13-8-10/h2,10-11H,3-8H2,1H3 |
Clave InChI |
UWERXOHOMKZDRL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=CC1)CNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)


![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)




![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)


![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)
